

Application Note: Experimental Profiling of Lysyl-Ornithine Hydrolysis

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Compound of Interest

Compound Name: *Lysyl ornithine monohydrochloride*

CAS No.: 880096-93-5

Cat. No.: B608780

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Introduction & Mechanistic Rationale

The Lysyl-Ornithine (Lys-Orn) dipeptide motif represents a unique structural challenge and opportunity in biochemistry. While Lysine (Lys, K) is a canonical substrate for trypsin-like serine proteases, Ornithine (Orn, O)—a non-proteinogenic homolog of Lysine lacking one methylene group in its side chain—is generally resistant to direct cleavage at its own C-terminus.

However, in a Lys-Orn sequence, the peptide bond in question is located C-terminal to the Lysine residue. Therefore, this bond is susceptible to cleavage by proteases with S1 pocket specificity for basic residues (e.g., Trypsin, Endoprotease Lys-C).

Why This Matters

- **Prodrug Linkers:** The Lys-Orn bond is explored in antibody-drug conjugates (ADCs) and prodrugs where rapid release is required in lysosomes (rich in Cathepsins) or tumor microenvironments (rich in extracellular proteases), while maintaining stability in serum.
- **Proteomic Standards:** Ornithine is often introduced as a "stop" signal for tryptic digestion at the P1 site, but its presence at the P1' site (as in Lys-Orn) influences the kinetics of the preceding Lysine cleavage.
- **Metabolic Stability:** Free Lys-Orn dipeptides are substrates for specific cytosolic dipeptidases (e.g., PM20D2), distinct from general proteases.

Experimental Design Strategy

To accurately profile the hydrolysis of Lys-Orn, one must distinguish between the cleavage of the Lys-Orn bond (mediated by Lys-specific proteases) and the stability of the Orn residue itself.

Enzyme Selection

Enzyme Class	Representative Enzyme	Specificity for Lys-Orn	Application
Serine Protease	Trypsin (EC 3.4.21.1)[4]	High. Cleaves C-terminal to Lys.	Primary model for bond hydrolysis.
Endopeptidase	Lys-C (EC 3.4.21.50)	Very High. Specific for Lys.	Verifying Lys-driven cleavage.
Cysteine Protease	Cathepsin B	Variable. Cleaves dibasic sites.	Lysosomal degradation simulation.
Metallo-Dipeptidase	PM20D2 / Carnosinase	High (Dipeptide only).	Metabolism of free Lys-Orn.

Substrate Design

For kinetic assays, use N-terminally blocked substrates to mimic internal peptide bonds and prevent degradation by aminopeptidases.

- Chromogenic:
 - Benzoyl-Lys-Orn-
 - Nitroanilide (Bz-Lys-Orn-pNA)
- Fluorogenic: Z-Lys-Orn-AMC (7-amino-4-methylcoumarin)
- Analytical Standard: H-Lys-Orn-OH (for HPLC retention time verification)

Detailed Protocol: Tryptic Hydrolysis of Lys-Orn

This protocol quantifies the cleavage efficiency () of the Lys-Orn bond using Trypsin as the model protease.

A. Reagents & Buffer Preparation

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM .
 - Note: Calcium is critical for stabilizing Trypsin and preventing autolysis.
- Enzyme Stock: Sequencing Grade Modified Trypsin (lyophilized). Reconstitute to 1 mg/mL in 50 mM Acetic Acid (prevents autolysis during storage).
- Substrate Stock: 10 mM Z-Lys-Orn-AMC in DMSO.
- Quenching Solution: 1% Formic Acid or 10% Acetic Acid (for HPLC endpoints).

B. Experimental Workflow (Kinetic Assay)

Step 1: Pre-Incubation

- Dilute Substrate Stock into Assay Buffer to concentrations ranging from 10 M to 500 M.
- Aliquot 90 L of substrate solution into a black 96-well plate (for fluorescence).
- Incubate at 37°C for 5 minutes to equilibrate.

Step 2: Enzyme Addition

- Prepare a working enzyme solution (e.g., 10 nM final concentration).
- Add 10

L of enzyme solution to each well.

- Control: Add 10

L of buffer to "No Enzyme" wells.

Step 3: Data Acquisition

- Continuous Monitoring: Measure fluorescence () every 30 seconds for 20 minutes.
- Linear Range: Identify the initial linear portion of the curve (Initial Velocity,).

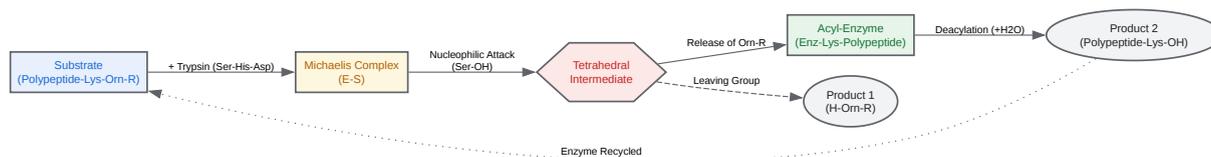
Step 4: HPLC Validation (Endpoint Assay)

- Incubate 100 M Substrate with Trypsin for fixed time points (0, 15, 30, 60 min).
- Quench with equal volume of 1% Formic Acid.
- Analyze 10 L on a C18 Reverse-Phase column.
 - Mobile Phase A: 0.1% TFA in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Gradient: 5-50% B over 20 mins.
 - Detection: Absorbance at 214 nm (peptide bond) and 280 nm (Z-group).

Visualizations

Diagram 1: Hydrolysis Mechanism & Pathway

This diagram illustrates the nucleophilic attack by the catalytic triad of the protease on the Lysyl-Ornithine bond.

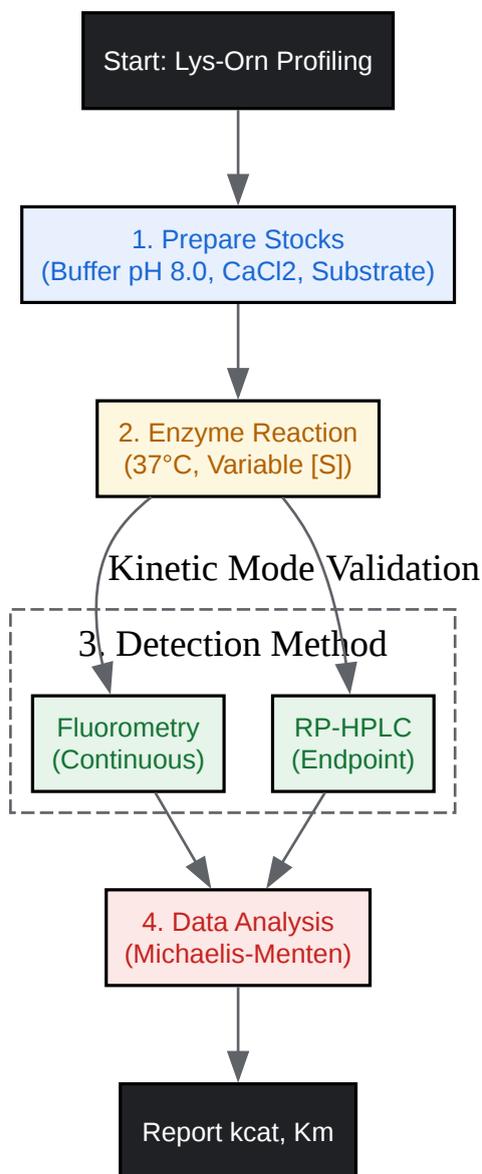


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Caption: Mechanism of Serine Protease-mediated hydrolysis of the Lysyl-Ornithine peptide bond.

Diagram 2: Experimental Workflow

A logical flow for determining kinetic parameters.



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Caption: Step-by-step experimental workflow for characterizing Lys-Orn hydrolysis kinetics.

Data Analysis & Interpretation

When analyzing the hydrolysis data, compare the Lys-Orn substrate against a Lys-Lys control.

Typical Kinetic Parameters (Example Data)

Substrate	(M)	()	()	Interpretation
Z-Lys-Lys-AMC	15.0	25.0		Optimal Trypsin substrate.
Z-Lys-Orn-AMC	45.0	18.0		~4x Slower. Ornithine at P1' hinders binding slightly due to side-chain length differences but allows cleavage.
Z-Orn-Lys-AMC	>1000	<0.1	Negligible	Trypsin does not efficiently cleave after Ornithine (P1).

Key Insight: The presence of Ornithine at the P1' position (leaving group) typically increases (lowers affinity) compared to a Lysine or Arginine, but does not abolish catalysis. This makes Lys-Orn a "tunable" linker for delayed release applications.

Troubleshooting Guide

- Issue: No Cleavage Observed.
 - Cause: The Ornithine residue might be at the P1 position (N-terminal to the bond). Trypsin rarely cleaves C-terminal to Orn.
 - Solution: Verify sequence orientation. Ensure the enzyme is Trypsin or Lys-C, not Arg-C.
- Issue: High Background Hydrolysis.
 - Cause: Contamination with non-specific aminopeptidases if using cell lysates.
 - Solution: Use specific inhibitors (e.g., Bestatin) or purified enzymes.

- Issue: Substrate Precipitation.
 - Cause: Hydrophobic Z-group or Fmoc-group.
 - Solution: Limit DMSO to <5% v/v. Use a more soluble protecting group (e.g., Acetyl) if possible.

References

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